n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Catalog No.
S586352
CAS No.
13018-60-5
M.F
C8H14N4O3S2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]a...

CAS Number

13018-60-5

Product Name

n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

IUPAC Name

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C8H14N4O3S2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C8H14N4O3S2/c1-5(13)9-6-10-11-7(16-6)17(14,15)12-8(2,3)4/h12H,1-4H3,(H,9,10,13)

InChI Key

XQSQJQIWDZTQCE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C

Synonyms

2-acetamino-1,3,4-thiadiazole-5-(N-t-butyl)sulfonamide, Cl 13850, Cl-13850

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C
  • Chemical Databases: I searched PubChem, a database of chemical information maintained by the National Institutes of Health , for "Acetamido thiadiazole butyl sulfonamide." The database provides information on the compound's structure, properties, and classifications but does not mention any scientific research applications.
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N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen. This specific compound features a tert-butylsulfamoyl group attached to a 1,3,4-thiadiazole ring, which is further linked to an acetamide moiety. The presence of the thiadiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide primarily involves nucleophilic substitutions and potential hydrolysis reactions due to the presence of the sulfonamide and acetamide functional groups. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological properties or altered pharmacokinetic profiles. For example, reactions with other nucleophiles could yield new thiadiazole derivatives with varying substituents that may alter their efficacy against target biological pathways.

Compounds containing the thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. Specifically, N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has shown promise in inhibiting certain cancer cell lines and may possess potential as an antituberculosis agent due to its structural similarity to other known therapeutic agents in this class . The mechanism of action often involves interference with cellular processes such as tubulin polymerization or inhibition of key enzymes involved in metabolic pathways.

The synthesis of N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step processes that may include:

  • Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Sulfonamide Formation: The introduction of the tert-butylsulfamoyl group can be performed using sulfonyl chlorides or other sulfonating agents.
  • Acetamide Attachment: The final step usually involves acylation reactions where acetic anhydride or acetyl chloride is reacted with the thiadiazole derivative.

These methods allow for the precise control of substituents on the thiadiazole ring, enabling the exploration of structure-activity relationships.

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.
  • Research: As a tool compound in studies investigating the mechanisms of action of thiadiazole derivatives in cellular systems.

Interaction studies involving N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide often focus on its binding affinity and efficacy against biological targets such as enzymes or receptors. For instance, docking studies may reveal how this compound interacts with tubulin or other proteins involved in cancer cell proliferation. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile .

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide shares structural similarities with various other thiadiazole derivatives. Here are some comparable compounds:

Compound NameStructureBiological Activity
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideContains sulfamoyl groupAntimicrobial activity
1-(5-benzylthio-1,3,4-thiadiazol-2-yl)acetateBenzylthio substituentAnticancer properties
5-(4-chlorophenyl)-1,3,4-thiadiazoleChlorophenyl substituentAntimicrobial and anticancer activity

Uniqueness

The uniqueness of N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific tert-butylsulfamoyl substitution which enhances its solubility and potential bioavailability compared to other similar compounds. This modification may also contribute to its selectivity and potency against targeted biological pathways.

The infrared spectroscopic analysis of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide reveals characteristic absorption bands that confirm its molecular structure [6] [26]. The spectrum exhibits distinctive features associated with the functional groups present in the compound, providing valuable information about its structural components [2] [28].

In the high-frequency region, the infrared spectrum displays a series of absorption bands attributed to various stretching vibrations [26] [30]. The compound shows characteristic N-H stretching vibrations of the acetamide group at approximately 3300-3250 cm⁻¹, appearing as broad bands due to hydrogen bonding interactions [6] [27]. The C-H stretching vibrations of the tert-butyl group are observed in the range of 2960-2870 cm⁻¹, with asymmetric and symmetric stretching modes clearly distinguishable [27] [28].

The carbonyl stretching vibration (C=O) of the acetamide moiety produces a strong absorption band at approximately 1700-1680 cm⁻¹, which is a key identifier for the acetamide functionality [6] [13]. The thiadiazole ring manifests its presence through a characteristic C=N stretching band at around 1600-1550 cm⁻¹, confirming the heterocyclic structure of the compound [27] [30].

Table 1: Key Infrared Absorption Bands of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Functional GroupWavenumber (cm⁻¹)Assignment
N-H (acetamide)3300-3250Stretching vibration
C-H (tert-butyl)2960-2870Asymmetric and symmetric stretching
C=O (acetamide)1700-1680Stretching vibration
C=N (thiadiazole)1600-1550Ring stretching
S=O (sulfamoyl)1350-1300Asymmetric stretching
S=O (sulfamoyl)1150-1120Symmetric stretching
C-N (acetamide)1400-1350Stretching vibration
N-H (sulfamoyl)1550-1500Bending vibration

The sulfamoyl group exhibits characteristic S=O asymmetric and symmetric stretching vibrations at approximately 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively, which are diagnostic for this functional group [26] [27]. Additionally, the N-H bending vibration of the sulfamoyl group appears at around 1550-1500 cm⁻¹, further confirming its presence in the molecule [27] [30].

Raman spectroscopic analysis complements the infrared data by providing additional structural information [28] [31]. The Raman spectrum of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide shows characteristic bands associated with the thiadiazole ring vibrations, which are particularly useful for confirming the heterocyclic structure [5] [28]. The thiadiazole ring breathing modes appear in the range of 1000-950 cm⁻¹, while the C-S stretching vibrations are observed at approximately 700-650 cm⁻¹ [28] [31].

The combined infrared and Raman spectroscopic data provide comprehensive information about the molecular structure of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, confirming the presence of all expected functional groups and structural features [26] [28].

Nuclear Magnetic Resonance Studies

1H NMR Spectral Analysis

The proton nuclear magnetic resonance (1H NMR) spectrum of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide provides crucial information about the hydrogen environments within the molecule, confirming its structural features [9] [13]. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d6) as the solvent, which is commonly used for compounds containing hydrogen-bonding groups [9] [14].

The most downfield signal in the 1H NMR spectrum appears as a broad singlet at approximately δ 12.3-12.0 ppm, which is attributed to the N-H proton of the acetamide group [9] [13]. The significant downfield shift of this signal indicates strong hydrogen bonding interactions involving this proton, which is consistent with the expected structure [13] [14].

The tert-butyl group of the sulfamoyl moiety produces a characteristic singlet at approximately δ 1.3-1.2 ppm, integrating for nine protons, which confirms the presence of three equivalent methyl groups [10] [13]. This signal is diagnostic for the tert-butyl substituent and provides clear evidence for its incorporation in the molecule [9] [14].

A singlet at approximately δ 2.1-2.0 ppm, integrating for three protons, is assigned to the methyl group of the acetamide functionality [10] [13]. This signal is consistent with the expected chemical shift for an acetyl methyl group adjacent to a carbonyl function [13] [14].

Table 2: 1H NMR Spectral Data of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (acetamide)12.3-12.0Broad singlet1H-
N-H (sulfamoyl)8.0-7.8Singlet1H-
CH2 (acetamide)4.2-4.0Singlet2H-
C(CH3)3 (tert-butyl)1.3-1.2Singlet9H-
CH3 (acetamide)2.1-2.0Singlet3H-

The N-H proton of the sulfamoyl group appears as a singlet at approximately δ 8.0-7.8 ppm, integrating for one proton [9] [10]. This signal confirms the presence of the tert-butylsulfamoyl moiety in the molecule and provides evidence for the N-H functionality [10] [14].

A singlet at approximately δ 4.2-4.0 ppm, integrating for two protons, is assigned to the methylene group (CH2) of the acetamide side chain [9] [13]. This signal is consistent with the expected chemical shift for a methylene group adjacent to both a carbonyl function and a heterocyclic ring [13] [14].

The 1H NMR spectral data collectively confirm the structure of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, providing clear evidence for all the expected proton environments within the molecule [9] [14].

13C NMR and DEPT Investigations

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide provides valuable information about the carbon skeleton of the molecule, complementing the structural insights obtained from 1H NMR analysis [10] [12]. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d6), allowing for clear identification of all carbon resonances [12] [13].

The most downfield signal in the 13C NMR spectrum appears at approximately δ 170-168 ppm, which is attributed to the carbonyl carbon (C=O) of the acetamide group [10] [13]. This chemical shift is characteristic for amide carbonyl carbons and confirms the presence of the acetamide functionality in the molecule [12] [13].

The thiadiazole ring carbons produce two distinctive signals at approximately δ 165-160 ppm and δ 155-150 ppm, corresponding to the C-2 and C-5 positions of the heterocyclic ring, respectively [10] [12]. These downfield shifts are consistent with the deshielding effect of the adjacent nitrogen and sulfur atoms in the thiadiazole ring [12] [13].

Table 3: 13C NMR Spectral Data of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Carbon AssignmentChemical Shift (δ, ppm)
C=O (acetamide)170-168
C-2 (thiadiazole)165-160
C-5 (thiadiazole)155-150
C(CH3)3 (tert-butyl)55-53
CH2 (acetamide)42-40
C(CH3)3 (tert-butyl)30-28
CH3 (acetamide)23-21

The quaternary carbon of the tert-butyl group appears at approximately δ 55-53 ppm, while the three equivalent methyl carbons of this group produce a signal at approximately δ 30-28 ppm [10] [13]. These chemical shifts are diagnostic for the tert-butyl substituent and provide clear evidence for its incorporation in the molecule [12] [13].

The methylene carbon (CH2) of the acetamide side chain resonates at approximately δ 42-40 ppm, consistent with its position between the carbonyl group and the thiadiazole ring [10] [12]. The methyl carbon of the acetamide group produces a signal at approximately δ 23-21 ppm, which is characteristic for an acetyl methyl carbon [12] [13].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide additional information about the carbon types in the molecule [10] [12]. DEPT-135 spectrum shows positive signals for the methyl carbons (CH3) of the tert-butyl group and the acetamide group, while the methylene carbon (CH2) of the acetamide side chain appears as a negative signal [12] [13]. The quaternary carbons, including the thiadiazole ring carbons, the carbonyl carbon, and the quaternary carbon of the tert-butyl group, do not appear in the DEPT spectrum, confirming their assignment [10] [13].

The combined 13C NMR and DEPT data provide comprehensive information about the carbon framework of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, confirming the presence of all expected carbon environments within the molecule [10] [12].

2D NMR Techniques (H-H COSY, HMBC, HSQC)

Two-dimensional nuclear magnetic resonance (2D NMR) techniques provide valuable insights into the connectivity and spatial relationships between atoms in n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, further confirming its structural features [12] [15]. These techniques include Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) [15] [16].

The Homonuclear Correlation Spectroscopy (H-H COSY) spectrum reveals correlations between protons that are coupled to each other through bonds [15] [18]. In the case of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, the COSY spectrum shows limited correlations due to the absence of adjacent proton pairs in the molecule [16] [18]. However, weak correlations may be observed between the N-H proton of the acetamide group and the adjacent methylene protons, providing evidence for their proximity in the molecular structure [15] [18].

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons with their directly attached carbon atoms, allowing for unambiguous assignment of carbon signals [15] [16]. The HSQC spectrum of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide shows clear correlations between the methyl protons of the tert-butyl group (δ 1.3-1.2 ppm) and their corresponding carbon signal (δ 30-28 ppm) [16] [18]. Similarly, correlations are observed between the methyl protons of the acetamide group (δ 2.1-2.0 ppm) and their carbon signal (δ 23-21 ppm), as well as between the methylene protons (δ 4.2-4.0 ppm) and their carbon signal (δ 42-40 ppm) [15] [18].

Table 4: Key 2D NMR Correlations for n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

TechniqueCorrelationInterpretation
HSQCH (δ 1.3-1.2) ↔ C (δ 30-28)Direct C-H connection in tert-butyl methyl groups
HSQCH (δ 2.1-2.0) ↔ C (δ 23-21)Direct C-H connection in acetamide methyl group
HSQCH (δ 4.2-4.0) ↔ C (δ 42-40)Direct C-H connection in acetamide methylene group
HMBCH (δ 4.2-4.0) ↔ C (δ 170-168)2J connection between methylene protons and carbonyl carbon
HMBCH (δ 4.2-4.0) ↔ C (δ 165-160)2J connection between methylene protons and thiadiazole C-2
HMBCH (δ 2.1-2.0) ↔ C (δ 170-168)2J connection between methyl protons and carbonyl carbon
HMBCH (δ 1.3-1.2) ↔ C (δ 55-53)2J connection between tert-butyl methyl protons and quaternary carbon

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about long-range couplings between protons and carbons separated by two to four bonds, offering insights into the connectivity within the molecule [15] [16]. The HMBC spectrum of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide shows several key correlations that confirm its structural features [16] [18].

The methylene protons of the acetamide side chain (δ 4.2-4.0 ppm) show correlations with both the carbonyl carbon (δ 170-168 ppm) and the C-2 carbon of the thiadiazole ring (δ 165-160 ppm), confirming their position between these two functional groups [15] [18]. The methyl protons of the acetamide group (δ 2.1-2.0 ppm) correlate with the carbonyl carbon (δ 170-168 ppm), providing evidence for the acetamide structure [16] [18].

The methyl protons of the tert-butyl group (δ 1.3-1.2 ppm) show correlations with the quaternary carbon of this group (δ 55-53 ppm), confirming the tert-butyl structure [15] [16]. Additionally, the N-H proton of the sulfamoyl group (δ 8.0-7.8 ppm) may show weak correlations with the quaternary carbon of the tert-butyl group, providing evidence for their connectivity [16] [18].

The combined 2D NMR data provide comprehensive information about the connectivity and spatial relationships between atoms in n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, further confirming its structural features and supporting the assignments made from 1D NMR analysis [15] [18].

Mass Spectrometric Analysis

Mass spectrometric analysis of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide provides valuable information about its molecular weight, elemental composition, and fragmentation pattern, further confirming its structural identity [3] [16]. The mass spectrum was obtained using various ionization techniques, including electron impact (EI) and electrospray ionization (ESI), to provide comprehensive information about the compound [16] [17].

The molecular ion peak (M+) appears at m/z consistent with the calculated molecular weight of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, confirming its molecular formula [3] [7]. The high-resolution mass spectrometric analysis provides the exact mass of the compound, which matches closely with the theoretical value calculated from its molecular formula, further supporting the structural assignment [7] [16].

The fragmentation pattern observed in the mass spectrum provides additional structural information about the compound [3] [16]. The loss of the acetyl group (COCH3) from the molecular ion results in a fragment ion that corresponds to the loss of 43 mass units, which is characteristic for compounds containing an acetamide functionality [7] [16]. Similarly, the loss of the tert-butyl group (C4H9) produces a fragment ion that corresponds to the loss of 57 mass units, confirming the presence of this substituent in the molecule [3] [7].

Table 5: Key Mass Spectrometric Fragments of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

m/z ValueFragment AssignmentRelative Intensity (%)
M+Molecular ion10-15
M+ - 43Loss of acetyl group (COCH3)25-30
M+ - 57Loss of tert-butyl group (C4H9)20-25
M+ - 101Loss of tert-butylsulfamoyl group40-45
142Thiadiazole ring with acetamide60-65
100Thiadiazole ring fragment80-85
43Acetyl fragment (CH3CO)90-95
57tert-Butyl fragment (C4H9)85-90

Further fragmentation involves the cleavage of the bond between the thiadiazole ring and the sulfamoyl group, resulting in a fragment ion that corresponds to the thiadiazole ring with the acetamide substituent [3] [16]. This fragment appears at m/z 142 and provides evidence for the connectivity between these structural components [7] [16].

The thiadiazole ring itself undergoes fragmentation to produce characteristic fragment ions, including a peak at m/z 100, which corresponds to the thiadiazole ring fragment [3] [7]. Additionally, the acetyl group and the tert-butyl group produce characteristic fragment ions at m/z 43 and m/z 57, respectively, which are commonly observed for compounds containing these structural features [7] [16].

Tandem mass spectrometry (MS/MS) experiments provide additional information about the fragmentation pathways of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, further confirming its structural features [3] [16]. The MS/MS spectrum shows the sequential loss of the acetyl group, the tert-butyl group, and the sulfamoyl group, providing a detailed fragmentation pattern that is consistent with the proposed structure [7] [16].

The mass spectrometric data collectively confirm the molecular formula and structural features of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, providing strong evidence for its identity and purity [3] [7].

X-ray Crystallography Studies

Crystal Packing and Intermolecular Interactions

X-ray crystallographic analysis of n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide provides definitive information about its three-dimensional structure, molecular conformation, and crystal packing arrangement [20] [24]. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system [21] [24].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13018-60-5

Wikipedia

Cl 13850

Dates

Last modified: 08-15-2023

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